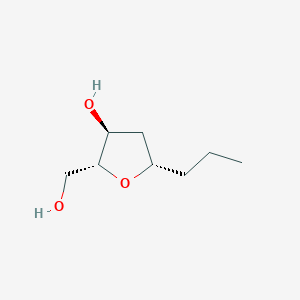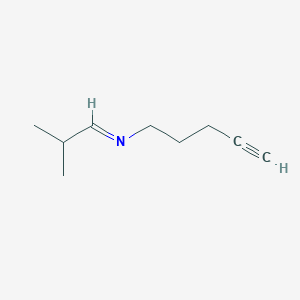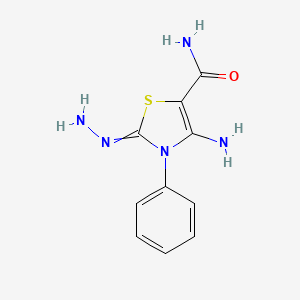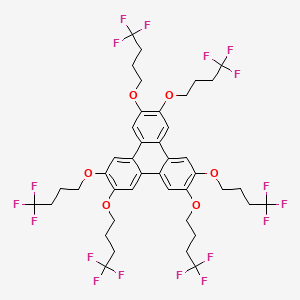![molecular formula C22H17N B14238388 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine CAS No. 481053-97-8](/img/structure/B14238388.png)
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is an organic compound with the molecular formula C22H17N. It is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the chemical reactivity of pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or anthracene rings.
Applications De Recherche Scientifique
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Anthracen-9-yl)pyridine: Similar in structure but lacks the ethenyl linkage.
9,10-Distyrylanthracene: Contains two styryl groups instead of the pyridine moiety.
4-(10-Phenylanthracen-9-yl)pyridine: Similar but with a phenyl group instead of a methyl group on the anthracene ring.
Uniqueness
4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is unique due to its combination of photophysical properties from the anthracene moiety and the chemical reactivity of the pyridine ring. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
481053-97-8 |
|---|---|
Formule moléculaire |
C22H17N |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-[2-(10-methylanthracen-9-yl)ethenyl]pyridine |
InChI |
InChI=1S/C22H17N/c1-16-18-6-2-4-8-20(18)22(21-9-5-3-7-19(16)21)11-10-17-12-14-23-15-13-17/h2-15H,1H3 |
Clé InChI |
RGSRVUWFDDIRTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


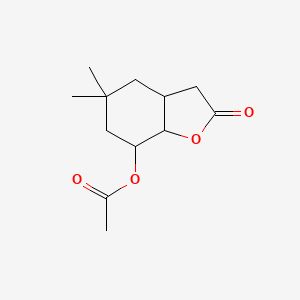
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
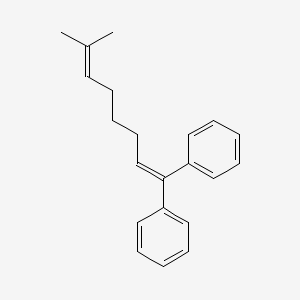
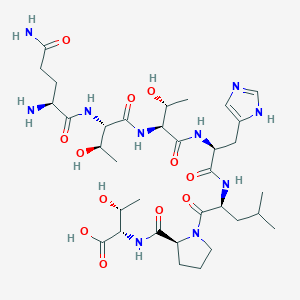
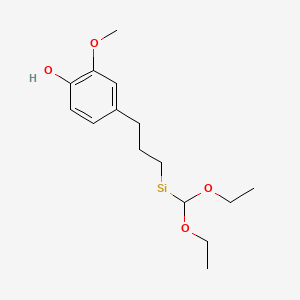
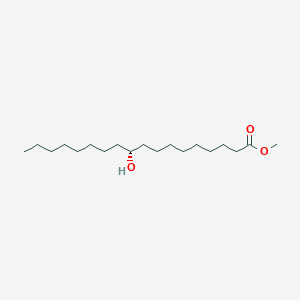
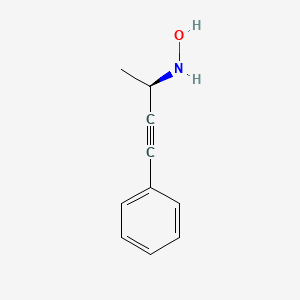
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
